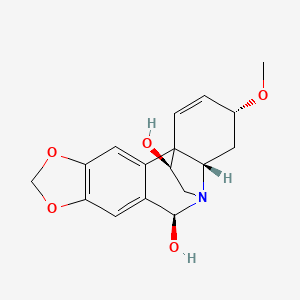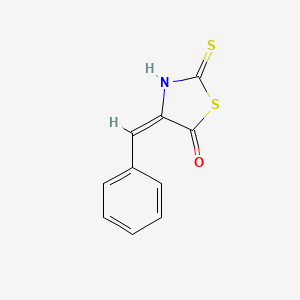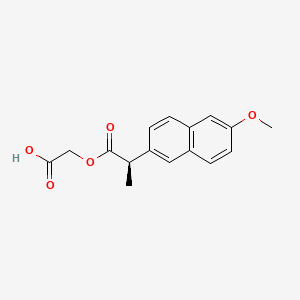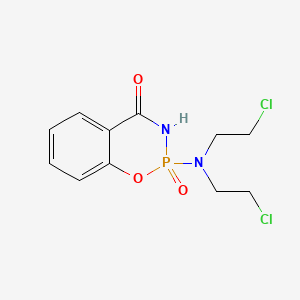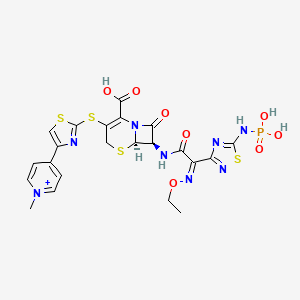
Ceftaroline anhydrous base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftaroline anhydrous base is a novel cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. This compound is the active metabolite of the prodrug ceftaroline fosamil, which is used in the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .
Métodos De Preparación
The synthesis of ceftaroline anhydrous base involves several steps, starting from the preparation of the prodrug ceftaroline fosamilIndustrial production methods often involve the use of advanced crystallization techniques to obtain the desired crystalline forms of ceftaroline fosamil .
Análisis De Reacciones Químicas
Ceftaroline anhydrous base undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ceftaroline anhydrous base has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: It is used in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: It is used in the pharmaceutical industry for the development and production of new antibacterial drugs
Mecanismo De Acción
Ceftaroline anhydrous base exerts its antibacterial effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to cell lysis and death. The high affinity of ceftaroline for penicillin-binding proteins is responsible for its potent activity against clinically relevant pathogens .
Comparación Con Compuestos Similares
Ceftaroline anhydrous base is unique among cephalosporins due to its broad-spectrum activity and effectiveness against methicillin-resistant Staphylococcus aureus. Similar compounds include:
Ceftobiprole: Another fifth-generation cephalosporin with similar broad-spectrum activity.
Ceftriaxone: A third-generation cephalosporin with broad-spectrum activity but less effective against methicillin-resistant Staphylococcus aureus.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but limited effectiveness against methicillin-resistant Staphylococcus aureus
This compound stands out due to its unique combination of broad-spectrum activity and high efficacy against resistant bacterial strains.
Propiedades
Número CAS |
402741-13-3 |
|---|---|
Fórmula molecular |
C22H22N8O8PS4+ |
Peso molecular |
685.7 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1 |
Clave InChI |
ZCCUWMICIWSJIX-NQJJCJBVSA-O |
SMILES isomérico |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O |
SMILES canónico |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


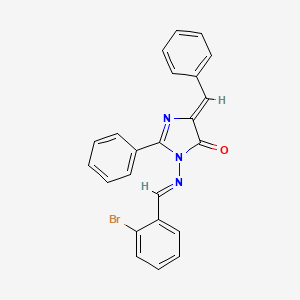
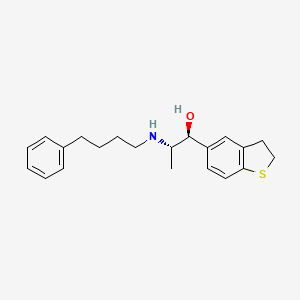
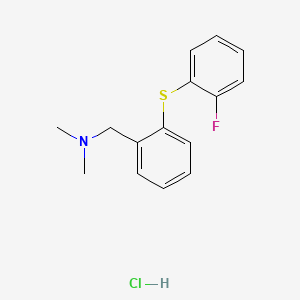
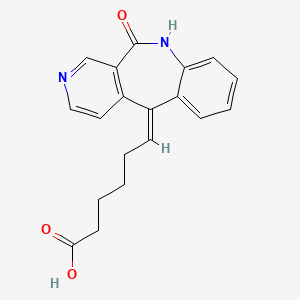
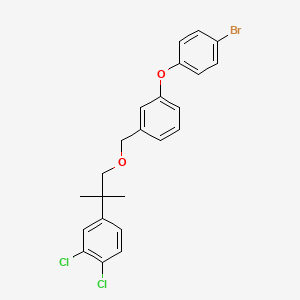
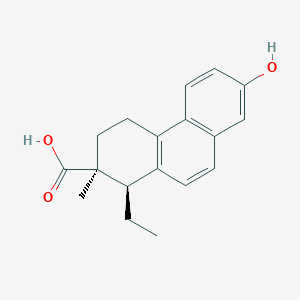

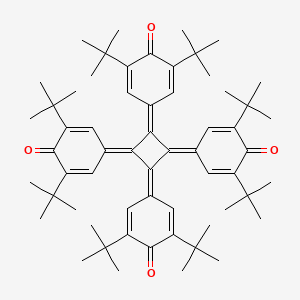
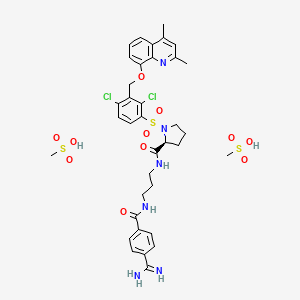
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
